![molecular formula C17H18ClNO3 B5868575 N-(4-chlorophenyl)-3,4-diethoxybenzamide](/img/structure/B5868575.png)
N-(4-chlorophenyl)-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-chlorophenyl)-3,4-diethoxybenzamide” likely belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
While specific synthesis methods for “N-(4-chlorophenyl)-3,4-diethoxybenzamide” are not available, similar compounds are often synthesized through simple Schiff base condensation reactions .Scientific Research Applications
Organic Synthesis and Diels–Alder Reactions
N-(4-chlorophenyl)-3,4-diethoxybenzamide can serve as a precursor in organic synthesis. Specifically, it can be used to synthesize substituted N-phenylmaleimides, which are valuable intermediates in various chemical processes. Loyd D. Bastin and colleagues described a green, multi-step synthesis for N-phenylmaleimide precursors using this compound. The synthesis involves two steps: first, the reaction of maleic anhydride with a substituted aniline to form the N-phenylmaleimide, followed by a Diels–Alder reaction with 2,5-dimethylfuran. These N-phenylmaleimides find applications due to their biological properties and use as intermediates in further synthesis.
Thiadiazole Derivatives
Starting from 4-chlorobenzoic acid, N-(4-chlorophenyl)-3,4-diethoxybenzamide can be used to synthesize 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. This six-step process involves esterification, hydrazination, salt formation, and cyclization. These derivatives may have applications in various fields, including pharmaceuticals and agrochemicals .
Computational Investigations
N-(4-chlorophenyl)-3,4-diethoxybenzamide and its derivatives have been computationally investigated. For example, nicotinamide derivatives containing a chlorophenyl group were studied both theoretically and experimentally. These investigations provide insights into their properties and potential applications .
properties
IUPAC Name |
N-(4-chlorophenyl)-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-21-15-10-5-12(11-16(15)22-4-2)17(20)19-14-8-6-13(18)7-9-14/h5-11H,3-4H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGUXYSRWQHZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3,4-diethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.